Cas no 4400-05-9 (3,5-dibromo-1,1'-biphenyl-4-ol)

4400-05-9 structure
Nombre del producto:3,5-dibromo-1,1'-biphenyl-4-ol
Número CAS:4400-05-9
MF:C12H8Br2O
Megavatios:327.999321937561
MDL:MFCD00797049
CID:3035181
PubChem ID:243556
3,5-dibromo-1,1'-biphenyl-4-ol Propiedades químicas y físicas
Nombre e identificación
-
- 3,5-dibromobiphenyl-4-ol
- 2,6-dibromo-4-phenyl-phenol;
- 3,5-dibromo-1,1'-biphenyl-4-ol
- CS-0264828
- EN300-9476464
- NSC 53508
- 3,5-dibromo-(1,1'-biphenyl)-4-ol
- CHEMBL493062
- 3,5-Dibromo[1,1'-biphenyl]-4-ol
- AKOS004119843
- 2,6-dibromo-4-phenylphenol
- HMS3080E08
- cid_243556
- 3,5-Dibromo-biphenyl-4-ol
- LJ3
- NSC53508
- 3,5-Dibromo-4-hydroxybiphenyl
- PD004744
- Z1509661574
- DTXSID00963161
- 2,6-bis(bromanyl)-4-phenyl-phenol
- Q27097329
- MLS002667606
- 3,5-Dibromo-[1,1'-biphenyl]-4-ol
- SMR001557368
- (1,1'-Biphenyl)-4-ol, 3,5-dibromo-
- NS00068291
- 2,6-DIBROMO-4-PHENYL-PHENOL
- 4400-05-9
- UNII-X915771SGZ
- SCHEMBL7842844
- G86841
- 963-869-3
- DB08102
- NSC-53508
- X915771SGZ
- BDBM91398
-
- MDL: MFCD00797049
- Renchi: InChI=1S/C12H8Br2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H
- Clave inchi: SKQRVOXIIAXXEM-UHFFFAOYSA-N
Atributos calculados
- Calidad precisa: 325.89414
- Masa isotópica única: 325.894
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 1
- Complejidad: 192
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.6
- Superficie del Polo topológico: 20.2Ų
Propiedades experimentales
- Denso: 1.768
- Punto de ebullición: 316.7°C at 760 mmHg
- Punto de inflamación: 145.4°C
- índice de refracción: 1.655
- PSA: 20.23
- Logp: 4.58420
3,5-dibromo-1,1'-biphenyl-4-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9476464-0.5g |
3,5-dibromo-[1,1'-biphenyl]-4-ol |
4400-05-9 | 95.0% | 0.5g |
$379.0 | 2025-03-21 | |
Enamine | EN300-9476464-5.0g |
3,5-dibromo-[1,1'-biphenyl]-4-ol |
4400-05-9 | 95.0% | 5.0g |
$1408.0 | 2025-03-21 | |
Enamine | EN300-9476464-5g |
3,5-dibromo-[1,1'-biphenyl]-4-ol |
4400-05-9 | 95% | 5g |
$1408.0 | 2023-09-01 | |
Aaron | AR00DU6A-500mg |
2,6-dibromo-4-phenyl-phenol |
4400-05-9 | 97% | 500mg |
$408.00 | 2025-02-14 | |
Aaron | AR00DU6A-1g |
2,6-dibromo-4-phenyl-phenol |
4400-05-9 | 97% | 1g |
$544.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335498-2.5g |
3,5-Dibromo-[1,1'-biphenyl]-4-ol |
4400-05-9 | 98% | 2.5g |
¥7932.00 | 2024-05-13 | |
Aaron | AR00DU6A-2.5g |
2,6-dibromo-4-phenyl-phenol |
4400-05-9 | 97% | 2.5g |
$1068.00 | 2025-02-14 | |
Aaron | AR00DU6A-10g |
2,6-dibromo-4-phenyl-phenol |
4400-05-9 | 95% | 10g |
$2898.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335498-10g |
3,5-Dibromo-[1,1'-biphenyl]-4-ol |
4400-05-9 | 98% | 10g |
¥17383.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335498-500mg |
3,5-Dibromo-[1,1'-biphenyl]-4-ol |
4400-05-9 | 98% | 500mg |
¥3024.00 | 2024-05-13 |
3,5-dibromo-1,1'-biphenyl-4-ol Literatura relevante
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
4400-05-9 (3,5-dibromo-1,1'-biphenyl-4-ol) Productos relacionados
- 2137531-84-9(ethyl 5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 2549052-73-3(4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine)
- 1299471-29-6(ethyl 5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3-methyl-1H-pyrazole-4-carboxylate)
- 2195874-82-7(1-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl-3-(3-methylthiophen-2-yl)propan-1-one)
- 2138076-14-7(6-(3-amino-4,5-difluorophenyl)pyridine-3-carbaldehyde)
- 1804367-85-8(2-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetic acid)
- 1024414-95-6(1-((4-(Phenylmethoxy)phenyl)carbonyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide)
- 944904-11-4(7-Bromochroman-3-one)
- 2171832-70-3(12-ethyl-4,8-dioxa-1,15-diazadispiro5.2.5^{9}.2^{6}hexadecane)
Proveedores recomendados
atkchemica
(CAS:4400-05-9)3,5-dibromo-1,1'-biphenyl-4-ol

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe